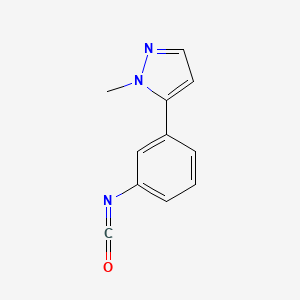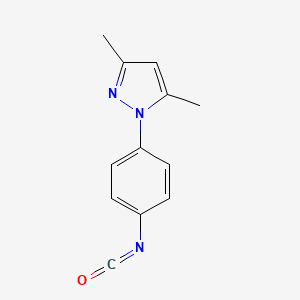
6-Bromo-2-chloroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-chloroquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H5BrClNO2. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloroquinoline-3-carboxylic acid typically involves the halogenation of quinoline derivatives. One common method includes the bromination of 2-chloroquinoline-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at elevated temperatures to ensure complete halogenation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in this compound make it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming various biaryl and styrene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride in ethanol.
Major Products:
Substitution Products: 6-Methoxy-2-chloroquinoline-3-carboxylic acid, 6-tert-butoxy-2-chloroquinoline-3-carboxylic acid.
Oxidation Products: this compound N-oxide.
Reduction Products: 2-Chloroquinoline-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-chloroquinoline-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-chloroquinoline-3-carboxylic acid is largely dependent on its application. In medicinal chemistry, it often functions as an inhibitor of specific enzymes or receptors. The bromine and chlorine atoms enhance its binding affinity to the target sites, leading to effective inhibition. The compound can interact with nucleophilic sites on enzymes, disrupting their normal function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloroquinoline-3-carboxylic acid
- 6-Bromoquinoline-3-carboxylic acid
- 6-Bromo-2-methylquinoline-3-carboxylic acid
Comparison: 6-Bromo-2-chloroquinoline-3-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological activity. Compared to 2-Chloroquinoline-3-carboxylic acid, the brominated derivative exhibits higher reactivity in substitution reactions. Similarly, the presence of chlorine differentiates it from 6-Bromoquinoline-3-carboxylic acid, providing unique binding properties in biological systems.
Eigenschaften
IUPAC Name |
6-bromo-2-chloroquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(12)13-8/h1-4H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOUCLFBKHTGDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Br)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline](/img/structure/B1291026.png)
![3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B1291027.png)

![{3-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B1291030.png)



![2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid](/img/structure/B1291039.png)


![[2-(Morpholine-4-sulfonyl)phenyl]methanol](/img/structure/B1291046.png)
![3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B1291048.png)


